3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone
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Overview
Description
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a furanone structure
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fluopicolide, is thought to be the spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.
Mode of Action
It is believed to interact with its targets byaffecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of the cells, inhibiting their growth and proliferation .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.
Result of Action
The action of Fluopicolide results in the inhibition of the growth and proliferation of oomycetes . This leads to a reduction in the spread of diseases caused by these organisms, such as late blight of potato .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions . The resulting intermediate is then subjected to further reactions to introduce the phenyl and furanone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and pyridine components but lacks the furanone structure.
3-chloro-5-iodo-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group and a halogenated aromatic ring but differs in overall structure.
Uniqueness
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a furanone structure.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenyl-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-12-6-10(16(18,19)20)7-21-14(12)13-11(8-23-15(13)22)9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHBMLTCNLWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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